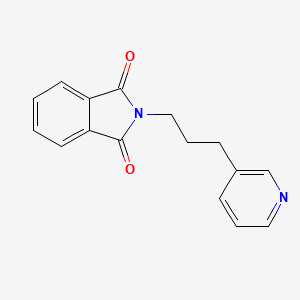
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione
概要
説明
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is a heterocyclic compound that features both pyridine and isoindole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione typically involves the reaction of 3-(pyridin-3-yl)propylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Uniqueness
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione is unique due to its dual presence of pyridine and isoindole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs .
特性
CAS番号 |
84200-00-0 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-(3-pyridin-3-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)10-4-6-12-5-3-9-17-11-12/h1-3,5,7-9,11H,4,6,10H2 |
InChIキー |
LSWDRGMRLHIMLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














